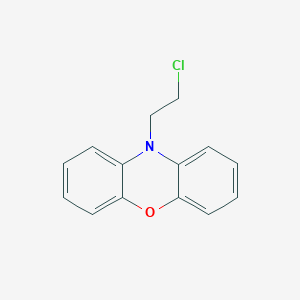
10-(2-Chloroethyl)phenoxazine
Descripción general
Descripción
10-(2-Chloroethyl)phenoxazine, also known as EtNMe2 or EtMeN2Cl, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of phenoxazine and contains a chloroethyl group, which makes it a useful reagent for various applications. In
Aplicaciones Científicas De Investigación
1. Ligand in Catalysis
10-(3-bromo/chloropropyl)-4,6-bis(diphenylphosphino)-10H-phenoxazine exhibits substitutional disorder in its structure, making it relevant as a ligand in catalysis. The intramolecular P⋯P distance of 4.263 Å within the phenoxazine ring system, which is essentially planar, is a key feature for its catalytic applications (Marimuthu, Bala, & Friedrich, 2008).
2. Interaction with Bovine Serum Albumin
The hydrophobic interactions of various phenoxazine modulators, including 10-(2-Chloroethyl)phenoxazine derivatives, with bovine serum albumin (BSA) have been studied. These interactions are significant in understanding the binding of phenoxazine derivatives to serum transporter proteins, which correlates with their pharmacological properties (Kalpana et al., 2000).
3. Antitumor Properties
Phenoxazine derivatives demonstrate notable antitumor properties. For instance, phenoxazine has shown significant inhibitory effects on tumor promotion in mouse skin carcinogenesis models. This suggests its potential in cancer chemoprevention, possibly due to its cytotoxicity and immunopotentiation properties (Azuine et al., 2004).
4. Organic Semiconductors
Phenoxazine-based conjugated polymers, including those derived from 10-(2-Chloroethyl)phenoxazine, have been synthesized and characterized for use as p-channel semiconductors in organic field-effect transistors. Their high glass transition temperatures and low ionization potentials make them promising materials in the field of organic electronics (Zhu, Babel, & Jenekhe, 2005).
5. Fluorescent Benzo[α]phenoxazines for Antitumor Therapy
Synthesized fluorescent benzo[α]phenoxazines, including derivatives of 10-(2-Chloroethyl)phenoxazine, have demonstrated significant cytotoxic activity against certain cancer cell lines. These compounds induce apoptosis and may serve as potential candidates for antitumor therapy (Chadar et al., 2015).
6. Photosensitizers for Solar Cells
Benzo[α]phenoxazine derivatives synthesized from provitamin K3 have been evaluated as photosensitizers in dye-sensitized solar cells (DSSC). The physicochemical properties of these compounds, such as intramolecular charge transfer and redox nature, make them effective precursors in energy transferring materials (Sahoo et al., 2021).
7. Color Former for Dosimetry Systems
A novel phenoxazine color former has been developed for use in dosimetry systems. The compound demonstrates excellent sensitivity to γ rays and the resulting cation shows stability, making it a candidate for innovative dosimetry applications (Nakazawa, Tachikawa, & Tokita, 2003).
Propiedades
IUPAC Name |
10-(2-chloroethyl)phenoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSBYFZUWVZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287789 | |
| Record name | 10-(2-chloroethyl)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Chloroethyl)phenoxazine | |
CAS RN |
92290-66-9 | |
| Record name | NSC52522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-(2-chloroethyl)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




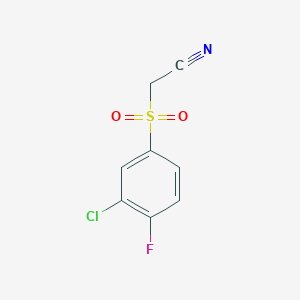
![N-[3-(aminomethyl)phenyl]propanamide](/img/structure/B3058790.png)
![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)

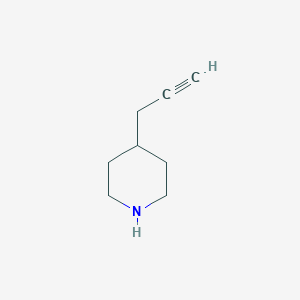
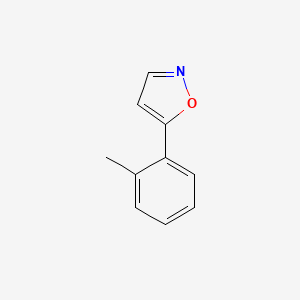
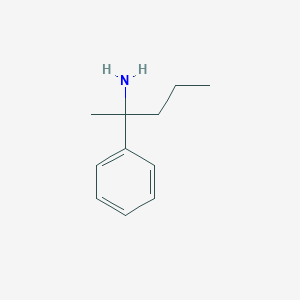
![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)
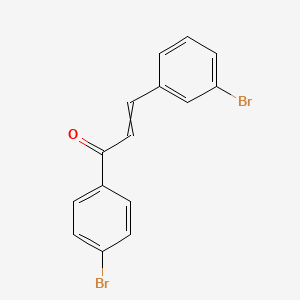
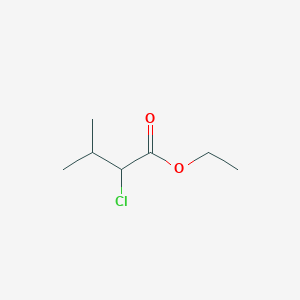

![Methyl 4-(3-azabicyclo[3.1.0]hexan-1-YL)benzoate](/img/structure/B3058807.png)
